Precise +2 Da Mass Shift Enables Unambiguous Analyte Discrimination in MS-Based Quantification
N-Formylglycine-13C2 Ethyl Ester provides a defined +1.99 Da mass increase relative to the unlabeled N-Formylglycine Ethyl Ester (MW 131.13 g/mol). This shift is critical for its use as an internal standard (IS) in LC-MS and GC-MS workflows, allowing the MS detector to cleanly distinguish the IS from the endogenous analyte without isotopic overlap . In contrast, an unlabeled IS offers no mass differentiation, rendering it useless for quantification, while a single 13C or 15N label (+1 Da) may be insufficient to avoid interference from the natural abundance of heavy isotopes in the analyte [1].
| Evidence Dimension | Molecular Weight (Monoisotopic Mass) |
|---|---|
| Target Compound Data | 133.12 g/mol (C3^13C2H9NO3) |
| Comparator Or Baseline | Unlabeled N-Formylglycine Ethyl Ester: 131.13 g/mol (C5H9NO3) |
| Quantified Difference | +1.99 Da |
| Conditions | Calculated based on standard atomic weights: 12C = 12.0000, 13C = 13.0034, 1H = 1.0078, 14N = 14.0031, 16O = 15.9949. |
Why This Matters
This unambiguous +2 Da mass separation is the minimum requirement for a reliable internal standard in quantitative MS, ensuring the IS signal does not contribute to analyte quantitation and vice versa.
- [1] Berg, T.; et al. Evaluation of 13C- and 2H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography–tandem mass spectrometry. J. Chromatogr. A 2014, 1344, 83-90. View Source
